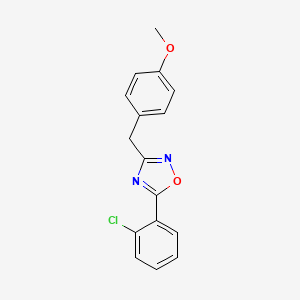![molecular formula C14H13NO5 B5763366 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid, also known as MFA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. MFA is a furoic acid derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is not fully understood, but it is believed to involve the inhibition of oxidative phosphorylation in mitochondria, leading to the depletion of ATP and the induction of apoptosis. 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Biochemical and Physiological Effects:
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the inhibition of angiogenesis. 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has also been shown to have antioxidant and anti-inflammatory activities, as well as the ability to modulate the immune response.
Advantages and Limitations for Lab Experiments
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has several advantages for lab experiments, including its stability, solubility in water, and low toxicity. 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid can also be easily synthesized using different methods, making it readily available for research. However, 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid also has some limitations, including its relatively low yield and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
For the research on 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid include the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is necessary for its potential use as a drug candidate.
Synthesis Methods
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid can be synthesized using different methods, including the reaction of 4-methoxybenzoyl chloride with 2-furoic acid in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methoxybenzoyl chloride with methyl 2-furoate in the presence of a base, followed by hydrolysis of the resulting ester. The yield of 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid using these methods ranges from 60% to 80%.
Scientific Research Applications
3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and zinc. 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has also been used as a ligand for the design of metal complexes with potential biological activities. Additionally, 3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has been used as a starting material for the synthesis of other compounds with potential biological activities, such as anticancer and antifungal agents.
properties
IUPAC Name |
3-[[(4-methoxybenzoyl)amino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-11-4-2-9(3-5-11)13(16)15-8-10-6-7-20-12(10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUIEHCGXKLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(3-chlorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5763290.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)


![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)